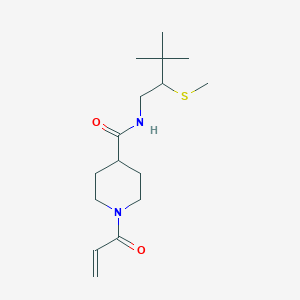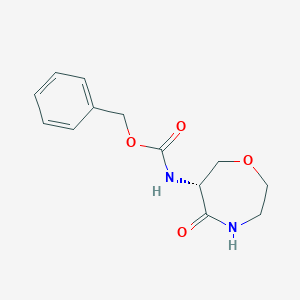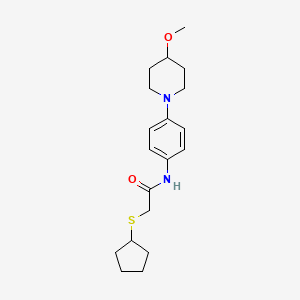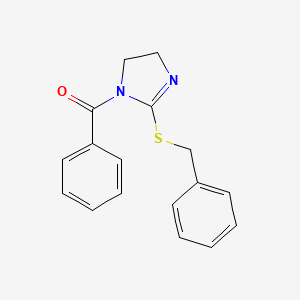
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
Wirkmechanismus
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that activate immune cells. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide specifically targets a protein called STING, which is involved in the immune response to viral infections. When STING is activated by N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, it triggers a cascade of signaling events that lead to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to cancer. N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide also increases the permeability of blood vessels in tumors, which allows immune cells to infiltrate and attack the cancer cells. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of new blood vessels in tumors, which can limit the supply of nutrients to the cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the immune response to cancer. However, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has some limitations for lab experiments. It is highly reactive and can form adducts with proteins, which can complicate experiments. Additionally, N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has a short half-life in the body, which makes it difficult to administer in vivo.
Zukünftige Richtungen
For research include understanding the mechanism of action in more detail, developing more stable analogs, and exploring combination therapies.
Synthesemethoden
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process starting with 2,3-dimethyl-2-butene-1-thiol. The thiol is reacted with 3-bromopropionyl chloride and then with piperidine-4-carboxylic acid to form the N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide molecule. The final product is purified through recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMZKPLRTYVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethyl-2-methylsulfanylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)


![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)
![4-butoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2584462.png)



